Cyclo(phenylalanyl-phenylalanyl)
Overview
Description
Cyclo(phenylalanyl-phenylalanyl), also known as a cyclic dipeptide or diketopiperazine, is a compound that consists of two phenylalanine amino acids joined in a cyclic structure. This type of compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of cyclic dipeptides can be achieved through various methods. For instance, cyclo(L-prolyl-L-phenylalanyl) was isolated from Streptomyces sp. AMLK-335, suggesting a natural biosynthetic pathway for such compounds . Additionally, solid-phase synthesis techniques have been employed to create cyclic tetrapeptides, which indicates the versatility of peptide cyclization methods . The synthesis of related cyclic peptides, such as cyclo((S)-phenylalanyl-(S)-histidyl), has been used to catalyze asymmetric reactions, demonstrating the synthetic utility of these compounds .
Molecular Structure Analysis
The molecular structure of cyclic dipeptides is characterized by the diketopiperazine ring, which can adopt different conformations. For example, the crystal structure of cyclo-L-prolyl-D-phenylalanyl revealed a folded conformation with the aromatic side chain facing the diketopiperazine ring, which assumes a boat conformation . The conformation of these molecules can significantly influence their biological activity and interaction with other molecules.
Chemical Reactions Analysis
Cyclic dipeptides can participate in various chemical reactions due to their functional groups. The study of cyclo((S)-phenylalanyl-(S)-histidyl) as a catalyst for the asymmetric addition of hydrogen cyanide to aldehydes is an example of the reactivity of such compounds . Moreover, the presence of the diketopiperazine ring in these molecules can influence their chemical stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic dipeptides are influenced by their molecular structure. For instance, the radioprotective effect of cyclo(L-phenylalanyl-L-prolyl) on irradiated rat lungs suggests that these compounds can interact with biological systems, potentially affecting the expression of cytokines such as TNF-alpha and TGF-beta1 . The conformational study of cyclo((S)-phenylalanyl-(S)-histidyl) using molecular modeling and NMR techniques provides insights into the physical properties of these molecules, such as their preferred conformations in solution .
Relevant Case Studies
Cyclo(phenylalanyl-phenylalanyl) and related cyclic dipeptides have been studied in various biological contexts. For example, cyclo(L-tryptophyl-L-phenylalanyl) was found to exhibit plant growth regulatory activity, which was attributed to the intact compound rather than its degradation products . The inhibition of DNA topoisomerase I by cyclo(L-prolyl-L-phenylalanyl) isolated from Streptomyces sp. suggests a potential therapeutic application as a novel inhibitor . Additionally, the radioprotective effects of cyclo(L-phenylalanyl-L-prolyl) highlight the potential medical applications of these compounds .
Scientific Research Applications
Summary of the Application
Cyclo(phenylalanyl-phenylalanyl) has been identified as a secreted metabolite from the fungus Batrachochytrium dendrobatidis, which is known to cause chytridiomycosis, a disease leading to a global decline in amphibian populations .
Methods of Application
The fungus was grown in media and water, and the filtrates were subjected to ultra-performance liquid chromatography-mass spectrometry for analysis .
Results or Outcomes
The study found that cyclo(phenylalanyl-phenylalanyl), along with other compounds, were secreted by the fungus. These compounds were found to have effects on wax moth larvae (Galleria mellonella), causing melanization within 24 to 48 hours .
Application in Chemical Physics
Summary of the Application
Cyclo(phenylalanyl-phenylalanyl) has been studied in the vapor phase using photoemission spectroscopy and theoretical modeling to investigate its electronic structure .
Methods of Application
The compound was evaporated from the solid linear dipeptide, but cyclised, losing water to form cyclo(phenylalanyl-phenylalanyl) in the gas phase .
Results or Outcomes
The study found that the central ring and the side chains act as independent chromophores whose spectra do not influence one another, except for prolyl dipeptides, where the pyrrole ring is fused with the central ring .
Application in Nanotechnology
Summary of the Application
Cyclo(phenylalanyl-phenylalanyl) has been found to self-assemble into nanorods when transformed into cyclo-FF species .
Methods of Application
The transformation was achieved using a vapor deposition procedure .
Results or Outcomes
The study found that the peptide L-phenylalanyl-L-phenylalanyl-L-phenylalanine (FFF) self-assembled into plate-like nanostructures in an aqueous environment .
Application in Proteomics
Summary of the Application
Cyclo(phenylalanyl-proline) (cFP), a similar compound to Cyclo(phenylalanyl-phenylalanyl), has been studied for its influence on the proteome of Staphylococcus aureus, a Gram-positive bacterium .
Methods of Application
An isobaric tags for relative and absolute quantitation (iTRAQ) proteomic experiment was designed to elucidate whether cFP influences protein expression in Staphylococcus aureus .
Results or Outcomes
The study found that cFP down-regulated virulence factors, up-regulated lipid and amino acid metabolism, promoted acetylation and phosphorylation, and decreased alcohol dehydrogenase expression .
Application in Pathogenicity Studies
Summary of the Application
Cyclo(phenylalanyl-prolyl), another similar compound to Cyclo(phenylalanyl-phenylalanyl), has been identified as a secreted metabolite from the fungus Batrachochytrium dendrobatidis, which is known to cause chytridiomycosis, a disease leading to a global decline in amphibian populations .
Methods of Application
The fungus was grown in media and water, and the filtrates were subjected to ultra-performance liquid chromatography-mass spectrometry for analysis .
Results or Outcomes
The study found that cyclo(phenylalanyl-prolyl), along with other compounds, were secreted by the fungus. These compounds were found to have effects on wax moth larvae (Galleria mellonella), causing melanization within 24 to 48 hours .
Application in Photoemission Spectroscopy
Summary of the Application
Cyclo(phenylalanyl-phenylalanyl) has been studied in the vapor phase using photoemission spectroscopy and theoretical modeling to investigate its electronic structure .
Methods of Application
The compound was evaporated from the solid linear dipeptide, but cyclised, losing water to form cyclo(phenylalanyl-phenylalanyl) in the gas phase .
Results or Outcomes
The study found that the central ring and the side chains act as independent chromophores whose spectra do not influence one another .
Application in Proteomics
Summary of the Application
Cyclo(phenylalanine-proline) (cFP), a similar compound to Cyclo(phenylalanyl-phenylalanyl), has been studied for its influence on the proteome of Staphylococcus aureus, a Gram-positive bacterium .
Methods of Application
An isobaric tags for relative and absolute quantitation (iTRAQ) proteomic experiment was designed to elucidate whether cFP influences protein expression in Staphylococcus aureus .
Results or Outcomes
The study found that cFP down-regulated virulence factors, up-regulated lipid and amino acid metabolism, promoted acetylation and phosphorylation, and decreased alcohol dehydrogenase expression .
Application in Pathogenicity Studies
Summary of the Application
Cyclo(phenylalanyl-prolyl), another similar compound to Cyclo(phenylalanyl-phenylalanyl), has been identified as a secreted metabolite from the fungus Batrachochytrium dendrobatidis, which is known to cause chytridiomycosis, a disease leading to a global decline in amphibian populations .
Methods of Application
The fungus was grown in media and water, and the filtrates were subjected to ultra-performance liquid chromatography-mass spectrometry for analysis .
Results or Outcomes
The study found that cyclo(phenylalanyl-prolyl), along with other compounds, were secreted by the fungus. These compounds were found to have effects on wax moth larvae (Galleria mellonella), causing melanization within 24 to 48 hours .
Application in Photoemission Spectroscopy
Summary of the Application
Cyclo(phenylalanyl-phenylalanyl) has been studied in the vapor phase using photoemission spectroscopy and theoretical modeling to investigate its electronic structure .
Methods of Application
The compound was evaporated from the solid linear dipeptide, but cyclised, losing water to form cyclo(phenylalanyl-phenylalanyl) in the gas phase .
Results or Outcomes
The study found that the central ring and the side chains act as independent chromophores whose spectra do not influence one another .
Safety And Hazards
properties
IUPAC Name |
(3S,6S)-3,6-dibenzylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAPMRSLDANLAS-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182799 | |
Record name | Cyclo(phenylalanyl-phenylalanyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(phenylalanyl-phenylalanyl) | |
CAS RN |
2862-51-3 | |
Record name | Cyclo(phenylalanylphenylalanine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2862-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclo(phenylalanyl-phenylalanyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(phenylalanyl-phenylalanyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.